molecular formula C25H19F2N3O2 B2912854 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189976-87-1

8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2912854
CAS No.: 1189976-87-1
M. Wt: 431.443
InChI Key: YKXKXIZDBYARCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the 3,4-dihydropyrimidinone (DHPM) and indole classes of heterocycles, which are recognized as "privileged structures" in medicinal chemistry due to their proven ability to bind to multiple biological targets and exhibit a broad spectrum of activities . The molecular scaffold is of significant interest, particularly in antiviral research. Scientific studies on closely related pyrimido[5,4-b]indol-4-one analogs have demonstrated potent nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, making this structural motif a promising candidate for the development of novel antiviral therapeutics . The presence of the indole nucleus, a framework found in many natural products and pharmaceuticals, further enhances the compound's potential for interaction with various enzymes and receptors . Researchers can utilize this compound as a key intermediate in multicomponent reactions, such as the Biginelli reaction, or for further post-synthetic modifications to explore structure-activity relationships and create diverse libraries for biological screening . The specific substitution pattern with fluorine and benzyl groups is designed to modulate the molecule's electronic properties, binding affinity, and metabolic stability. This product is intended for use in assay development, high-throughput screening, and hit-to-lead optimization campaigns. 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-19-7-4-5-16(11-19)13-29-15-28-23-20-12-18(26)9-10-22(20)30(24(23)25(29)31)14-17-6-2-3-8-21(17)27/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXKXIZDBYARCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H19_{19}F2_{2}N3_{3}O2_{2}
  • Molecular Weight : 431.4 g/mol
  • CAS Number : 1217010-89-3

The structure of the compound includes a pyrimido[5,4-b]indole backbone with fluorobenzyl and methoxybenzyl substituents, which are crucial for its biological activity.

Kinase Inhibition

Research indicates that compounds within the pyrimidoindole class exhibit significant inhibitory activity against various kinases. The specific activity of 8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been evaluated against several key kinases:

Kinase IC50_{50} (µM) Activity
CDK5/p25Not ActiveNo inhibition observed
CK1δ/ε0.6 - 0.7Submicromolar inhibition
DYRK1A3.1Micromolar inhibition
GSK-3α/βNot ActiveNo inhibition observed

The compound demonstrates selective inhibition primarily towards CK1δ/ε and DYRK1A, suggesting potential applications in therapeutic areas targeting these kinases .

Antiviral Activity

In addition to kinase inhibition, this compound has shown promising antiviral properties. Specifically, it has been investigated for its effectiveness against Hepatitis B virus (HBV):

  • In vitro Activity : The compound exhibited nanomolar inhibitory activity against HBV, indicating a strong potential as an antiviral agent. Molecular docking studies have suggested that its mechanism may involve direct interaction with viral proteins essential for HBV replication .

Case Studies and Research Findings

  • Kinase Inhibition Study :
    A study published in PMC evaluated various pyrimidoindoles, including derivatives similar to the target compound. The findings indicated that modifications in the benzyl substituents significantly influenced kinase selectivity and potency. The compound's ability to inhibit CK1δ/ε at submicromolar concentrations highlights its potential as a therapeutic agent in diseases where these kinases are implicated .
  • Antiviral Mechanism Exploration :
    Another research article detailed the synthesis and biological evaluation of related compounds against HBV. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between the compound and viral components. Results demonstrated that specific structural features were critical for enhancing antiviral efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported)
Target Compound C₂₅H₁₉F₂N₃O₂ 431.4 2-fluorobenzyl, 3-methoxybenzyl Not explicitly reported
Compound 3 (HBV inhibitor) C₂₅H₁₉F₂N₃O₂ 431.4 4-fluorobenzyl, 2-methoxybenzyl Anti-HBV activity (IC₅₀: <10 nM)
5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro analog C₂₇H₂₂ClF₂N₃O₃ 509.9 2-chloro-4-fluorobenzyl, 3,4-dimethoxyphenethyl No activity reported; increased hydrophobicity
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide C₂₇H₂₁ClFN₃O₂ 485.9 Acetamide tail, 3-chloro-4-methylphenyl Structural diversity for SAR studies

Key Observations :

  • Substituent Positionality: The target compound differs from the HBV-active Compound 3 (CAS: Not provided) in the positions of fluorine and methoxy groups. Compound 3’s 4-fluorobenzyl and 2-methoxybenzyl substituents likely enhance HBV inhibition via optimized protein binding .
  • Functional Group Additions : Acetamide derivatives (e.g., CAS 1189660-41-0) introduce hydrogen-bonding capabilities, which may improve target selectivity .

Physicochemical and Pharmacokinetic Profiles

  • LogP and Solubility : The target compound’s fluorine atoms likely improve metabolic stability and blood-brain barrier penetration compared to chlorine-containing analogs .
  • Toxicity: No toxicity data is provided, but halogenated benzyl groups (e.g., 2-chloro-4-fluorobenzyl in CAS 1216927-02-4) may pose higher cytotoxicity risks .

Q & A

Q. What is the optimal synthetic route and crystallization method for this compound?

The compound is synthesized via a multi-step process and crystallized from acetonitrile, yielding monoclinic crystals (space group P2₁/n) with unit cell parameters: a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, β = 105.21(2)°, and Z = 4 . Key steps include regioselective benzylation of the pyrimidoindole core and purification via recrystallization. Acetonitrile is critical for achieving high-purity single crystals suitable for X-ray diffraction.

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction confirms the spatial arrangement, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that stabilize the crystal lattice. The asymmetric unit contains one molecule, with fluorobenzyl and methoxybenzyl substituents adopting distinct orientations due to steric and electronic effects .

Q. What in vitro assays are used to evaluate anti-HBV activity?

Nanomolar inhibitory activity against HBV is measured using cell-based assays (e.g., HepG2.2.15 cells), quantifying viral DNA reduction via qPCR. Dose-response curves are analyzed to determine IC₅₀ values, with controls for cytotoxicity (e.g., CC₅₀ in primary hepatocytes) .

Advanced Research Questions

Q. How do molecular docking predictions align with experimental antiviral activity?

Docking studies (e.g., using AutoDock Vina) identify potential binding to HBV polymerase or capsid proteins. Discrepancies between predicted binding affinities and experimental IC₅₀ values may arise from solvation effects, protein flexibility, or off-target interactions. Validation requires mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Q. What is the role of fluorine and methoxy substituents in bioactivity?

Fluorine atoms enhance metabolic stability and modulate electron density, while the methoxy group improves solubility and influences π-stacking interactions. Comparative studies with analogs (e.g., 5-(4-fluorobenzyl) vs. 5-(2-fluorobenzyl)) show that substituent position impacts HBV inhibition by ~10-fold, suggesting steric optimization is critical .

Q. How can crystallographic data inform formulation strategies?

The monoclinic packing (density = 1.429 g/cm³) reveals weak van der Waals interactions, suggesting poor solubility in aqueous media. Co-crystallization with cyclodextrins or PEG-based excipients may improve bioavailability by disrupting tight crystal packing .

Q. How should researchers address contradictions between theoretical and experimental data?

For example, if docking predicts strong binding to a non-essential viral protein, validate via knock-down assays (siRNA) or competitive binding experiments. Statistical tools like RMSD analysis of docking poses and molecular dynamics simulations (e.g., GROMACS) can refine computational models .

Q. What challenges arise in synthesizing intermediates for this compound?

Multi-step synthesis requires strict control over reaction conditions (e.g., temperature for benzylation to avoid byproducts). Intermediate purification challenges include separating regioisomers (e.g., 3- vs. 5-benzylated products) using preparative HPLC with C18 columns and acetonitrile/water gradients .

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